Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 4-nitrobenzaldehyde with 2-methylfuran under specific conditions. One common method involves a Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with 2-methylfuran in the presence of a base such as sodium carbonate or sodium bicarbonate, and a solvent like ethanol or acetone . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions
Scientific Research Applications
5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound has shown amoebicidal effects against Entamoeba histolytica, making it a candidate for developing new antiparasitic drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5’-((4-Nitrophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme triosephosphate isomerase in Entamoeba histolytica, leading to its amoebicidal effects . The compound interacts with key amino acid residues in the enzyme’s active site, disrupting its function and leading to the death of the parasite.
Properties
CAS No. |
86698-38-6 |
---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C17H15NO4/c1-11-3-9-15(21-11)17(16-10-4-12(2)22-16)13-5-7-14(8-6-13)18(19)20/h3-10,17H,1-2H3 |
InChI Key |
BRZPYEQKKPNOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.